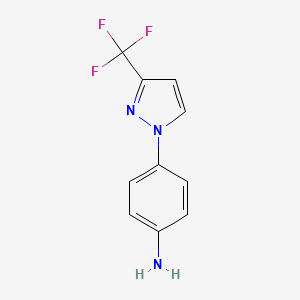

1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole is a compound characterized by the presence of an aminophenyl group and a trifluoromethyl group attached to a pyrazole ring

Métodos De Preparación

The synthesis of 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole typically involves the reaction of 4-aminophenylhydrazine with trifluoromethyl-substituted ketones under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the pyrazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced pyrazole compounds.

Substitution: The aminophenyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Aplicaciones Científicas De Investigación

Kinase Inhibition

1-(4-AP)-3-(CF3)-Pz has shown potential as a kinase inhibitor, particularly targeting vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial in angiogenesis—a process often exploited by tumors for growth and metastasis. A study by S. Wang et al. demonstrated that derivatives of this compound exhibited promising inhibitory activity against VEGFR2, suggesting its potential as an anti-angiogenic agent in cancer therapy.

Anticancer Research

The compound's ability to inhibit kinases positions it as a candidate for further development in anticancer therapies. The structural modifications of 1-(4-AP)-3-(CF3)-Pz can lead to derivatives with enhanced efficacy against various cancer cell lines, making it an attractive scaffold for drug discovery.

Neurodegenerative Disorders

Research indicates that compounds similar to 1-(4-AP)-3-(CF3)-Pz may also play a role in treating neurodegenerative diseases by modulating signaling pathways involved in neuronal survival and inflammation. The amino group enhances solubility, potentially improving the compound's ability to cross the blood-brain barrier.

The presence of both the amino and trifluoromethyl groups contributes to the compound's diverse biological activities:

- Hydrogen Bonding: The amino group can participate in hydrogen bonding, enhancing the binding affinity to various biological targets.

- Lipophilicity: The trifluoromethyl group increases lipophilicity, which can improve membrane permeability and metabolic stability.

Mecanismo De Acción

The mechanism of action of 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aminophenyl group can form hydrogen bonds with target molecules, stabilizing the compound-target complex and modulating the activity of the target.

Comparación Con Compuestos Similares

1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole can be compared with other similar compounds, such as:

1-(4-Aminophenyl)-3-methylpyrazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

1-(4-Aminophenyl)-3-(trifluoromethyl)imidazole: Contains an imidazole ring instead of a pyrazole ring, leading to variations in biological activity and applications.

Actividad Biológica

1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H8F3N3

- Molecular Weight : 229.19 g/mol

- IUPAC Name : this compound

The trifluoromethyl group is known to enhance the pharmacological properties of compounds, influencing their biological interactions and efficacy.

Biological Activities

This compound has demonstrated various biological activities, including:

- Antiparasitic Properties : Research indicates that this compound exhibits potent activity against Leishmania and Trypanosoma species, which are responsible for leishmaniasis and Chagas disease, respectively. Its structure-activity relationship (SAR) suggests that modifications at the para position of the phenyl ring can enhance its antiparasitic effects .

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate strong bactericidal effects with low toxicity to human cells .

- Antitumor Activity : Some derivatives have been evaluated for their potential as anticancer agents. In vitro studies have shown that certain pyrazole derivatives inhibit tumor cell proliferation effectively, indicating potential applications in cancer therapy .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been reported to inhibit lactate dehydrogenase (LDH), an enzyme critical for cellular metabolism in tumor cells. This inhibition can lead to reduced energy production in cancer cells, promoting apoptosis .

- Interaction with Receptors : The presence of the trifluoromethyl group enhances the lipophilicity of the compound, allowing better interaction with biological membranes and receptors involved in various signaling pathways .

Case Study 1: Antiparasitic Activity

A series of experiments evaluated the efficacy of this compound against Leishmania amazonensis. The results indicated that compounds with bulky groups at the para position exhibited significantly enhanced activity, highlighting the importance of molecular structure in therapeutic efficacy .

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial properties, derivatives of this pyrazole were synthesized and tested against various bacterial strains. The findings revealed low MIC values for several compounds, confirming their potential as effective antimicrobial agents with minimal cytotoxicity to human cells .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-[3-(trifluoromethyl)pyrazol-1-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)9-5-6-16(15-9)8-3-1-7(14)2-4-8/h1-6H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHPLDMJLPLKAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.